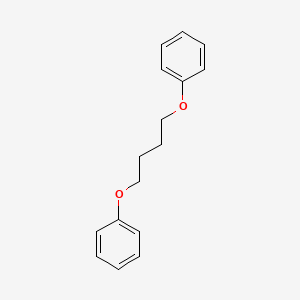1,4-Diphenoxybutane
CAS No.: 3459-88-9
Cat. No.: VC3768265
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3459-88-9 |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 4-phenoxybutoxybenzene |
| Standard InChI | InChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
| Standard InChI Key | PMVVWYMWJBCMMI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1,4-Diphenoxybutane, also referred to as 1,4-bis(phenoxy)butane, consists of a four-carbon butane chain with phenoxy groups attached at the terminal (1,4) positions. The molecular formula of this compound is C16H18O2, featuring two phenyl rings connected to the butane backbone through oxygen atoms. This creates an ether linkage that significantly influences the compound's physical and chemical behavior.
The structural representation can be visualized as:
Ph-O-(CH2)4-O-Ph, where Ph represents a phenyl group.
Physical Properties
While the search results provide limited specific information about 1,4-diphenoxybutane, its physical properties can be inferred based on its molecular structure and comparison with similar compounds. As an ether containing aromatic groups, it likely exists as a crystalline solid at room temperature.
Table 1. Estimated Physical Properties of 1,4-Diphenoxybutane
| Property | Estimated Value | Basis |
|---|---|---|
| Physical State | Crystalline solid | Based on molecular structure |
| Molecular Weight | 242.31 g/mol | Calculated from formula C16H18O2 |
| Solubility | Low solubility in water; Soluble in organic solvents | Based on structural features |
| Appearance | White to off-white solid | Typical for aromatic ethers |
| Odor | Mild aromatic | Common for phenoxy compounds |
Synthesis Methods
General Synthetic Approaches
The synthesis of 1,4-diphenoxybutane typically involves Williamson ether synthesis reactions, which are standard procedures for preparing ethers. This generally requires the reaction of sodium or potassium phenoxide with 1,4-dibromobutane or 1,4-dichlorobutane under appropriate conditions.
Based on general organic chemistry principles, the synthesis would likely follow this general reaction:
2 C6H5ONa + Br-(CH2)4-Br → C6H5O-(CH2)4-OC6H5 + 2 NaBr
Comparison with Related Compounds
In the available search results, 1,4-diphenoxybutane is mentioned alongside related compounds such as "1,4-bis(phenoxy)-2-butene" , suggesting that various structural analogs have been synthesized and studied. The synthetic approaches for these compounds would follow similar principles, with modifications to accommodate specific structural features.
Applications and Uses
Industrial Applications
Comparative Analysis
Structural Comparison with 1,4-Diphenylbutane
It is important to distinguish 1,4-diphenoxybutane from the more extensively documented 1,4-diphenylbutane. The key structural difference lies in the presence of oxygen atoms connecting the phenyl groups to the butane chain in 1,4-diphenoxybutane.
Table 2. Comparison Between 1,4-Diphenoxybutane and 1,4-Diphenylbutane
Reactivity Differences
The presence of oxygen atoms in 1,4-diphenoxybutane introduces several key differences in chemical behavior:
-
Increased susceptibility to acidic cleavage compared to 1,4-diphenylbutane
-
Different oxidation behavior due to the ether linkages
-
Altered hydrogen bonding capabilities
-
Modified electron distribution across the molecule
Spectroscopic Characterization
Predicted NMR Spectroscopy
Table 3. Predicted NMR Signals for 1,4-Diphenoxybutane
| Proton Type | Predicted Chemical Shift (ppm) | Integration | Multiplicity |
|---|---|---|---|
| Aromatic H | 6.8-7.3 | 10H | Multiplet |
| -OCH2- | 3.9-4.1 | 4H | Triplet |
| -CH2CH2- | 1.8-2.0 | 4H | Quintet |
Predicted IR Spectroscopy
Key IR absorption bands would likely include:
-
C-O stretching (1050-1150 cm^-1)
-
Aromatic C=C stretching (1450-1600 cm^-1)
-
Aromatic C-H stretching (3030-3080 cm^-1)
-
Aliphatic C-H stretching (2850-2950 cm^-1)
Chemical Reactions
Ether Cleavage
Like other ethers, 1,4-diphenoxybutane would be susceptible to cleavage under strong acidic conditions:
C6H5O-(CH2)4-OC6H5 + 2 HI → 2 C6H5OH + I-(CH2)4-I
Aromatic Substitution
The phenyl rings in 1,4-diphenoxybutane would retain their ability to undergo electrophilic aromatic substitution reactions, though with modified reactivity patterns compared to benzene due to the electron-donating effect of the alkoxy groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume